Cas no 92929-53-8 (ethyl 5-methylpyridazine-4-carboxylate)

ethyl 5-methylpyridazine-4-carboxylate structure
92929-53-8 structure
Product Name:ethyl 5-methylpyridazine-4-carboxylate
Número CAS:92929-53-8
MF:C8H10N2O2
Megavatios:166.177201747894
MDL:MFCD17016066
CID:1121913
PubChem ID:13262526
Update Time:2024-10-26

ethyl 5-methylpyridazine-4-carboxylate Propiedades químicas y físicas

Nombre e identificación

    • 5-methyl-4-Pyridazinecarboxylic acid ethyl ester
    • 5-Methyl-pyridazine-4-carboxylic acid ethyl ester
    • ethyl 5-methylpyridazine-4-carboxylate
    • Ethyl 5-methyl-4-pyridazinecarboxylate
    • MFCD17016066
    • SCHEMBL352645
    • PB27094
    • 5-METHYL-PYRIDAZINE-4-CARBOXYLICACIDETHYLESTER
    • AKOS025403963
    • IXOIGNZETIAWGN-UHFFFAOYSA-N
    • 4-Pyridazinecarboxylic acid, 5-methyl-, ethyl ester
    • DTXSID90532845
    • 5-METHYLPYRIDAZINE-4-CARBOXYLIC ACID ETHYL ESTER
    • CS-0055253
    • P12076
    • DB-340968
    • CS-15846
    • 92929-53-8
    • MDL: MFCD17016066
    • Renchi: 1S/C8H10N2O2/c1-3-12-8(11)7-5-10-9-4-6(7)2/h4-5H,3H2,1-2H3
    • Clave inchi: IXOIGNZETIAWGN-UHFFFAOYSA-N
    • Sonrisas: O=C(C1C(C)=CN=NC=1)OCC

Atributos calculados

  • Calidad precisa: 166.074227566g/mol
  • Masa isotópica única: 166.074227566g/mol
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 0
  • Recuento de receptores de enlace de hidrógeno: 4
  • Recuento de átomos pesados: 12
  • Cuenta de enlace giratorio: 3
  • Complejidad: 161
  • Recuento de unidades de unión covalente: 1
  • Recuento del Centro estereoscópico atómico definido: 0
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Xlogp3: 0.4
  • Superficie del Polo topológico: 52.1Ų

ethyl 5-methylpyridazine-4-carboxylate PrecioMás >>

Clasificación relacionada No. Product Name Cas No. Pureza Especificaciones Precio Tiempo de actualización Informe
Matrix Scientific
123054-1g
5-Methyl-pyridazine-4-carboxylic acid ethyl ester, 95+%
92929-53-8 95+%
1g
$3284.00 2023-09-07
CHENG DOU FEI BO YI YAO Technology Co., Ltd.
FC10957-1g
ethyl 5-methylpyridazine-4-carboxylate
92929-53-8 95
1g
$516 2021-06-26
Chemenu
CM243382-1g
5-Methyl-pyridazine-4-carboxylic acid ethyl ester
92929-53-8 96%
1g
$1012 2021-08-04
abcr
AB458502-250 mg
5-Methyl-pyridazine-4-carboxylic acid ethyl ester; .
92929-53-8
250MG
€599.00 2023-07-18
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1125893-100mg
Ethyl 5-methylpyridazine-4-carboxylate
92929-53-8 97%
100mg
¥287.00 2024-04-25
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1125893-250mg
Ethyl 5-methylpyridazine-4-carboxylate
92929-53-8 97%
250mg
¥590.00 2024-04-25
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1125893-1g
Ethyl 5-methylpyridazine-4-carboxylate
92929-53-8 97%
1g
¥2492.00 2024-04-25
A2B Chem LLC
AD05712-1g
5-Methyl-pyridazine-4-carboxylic acid ethyl ester
92929-53-8 95%
1g
$885.00 2024-05-20
Chemenu
CM243382-1g
5-Methyl-pyridazine-4-carboxylic acid ethyl ester
92929-53-8 96%
1g
$828 2023-03-07
Crysdot LLC
CD11011260-1g
5-Methyl-pyridazine-4-carboxylic acid ethyl ester
92929-53-8 95+%
1g
$1074 2024-07-19

ethyl 5-methylpyridazine-4-carboxylate Métodos de producción

Métodos de producción 1

Condiciones de reacción
Referencia
Product class 8: pyridazines
Haider, N.; Holzer, W., Science of Synthesis, 2004, 16, 125-249

Métodos de producción 2

Condiciones de reacción
1.1 Reagents: Sulfuric acid Catalysts: Ferrous sulfate
Referencia
Syntheses and reactions of pyridazine derivatives. XX. Studies on the radical methylation of the 1,2-diazine system
Heinisch, Gottfried; Loetsch, Gerhard, Heterocycles, 1984, 22(6), 1395-402

Métodos de producción 3

Condiciones de reacción
1.1 Reagents: Sulfuric acid ,  Ferrous sulfate Solvents: Water ;  15 °C; 5 h, 15 °C
1.2 Reagents: Ammonium hydroxide ;  pH 7
Referencia
Naphthyridine derivatives as PRC2 inhibitors and their preparation
, World Intellectual Property Organization, , ,

Métodos de producción 4

Condiciones de reacción
1.1 Reagents: Hydrogen peroxide Solvents: Water ;  rt → -10 °C; < 0 °C; 15 min
1.2 Reagents: Sulfuric acid ,  Ferrous sulfate Solvents: Dichloromethane ,  Water ;  rt → -5 °C; < 0 °C; 15 min
1.3 Reagents: Water Solvents: Ethyl acetate ;  3 h
1.4 Reagents: Sodium sulfite Solvents: Water ;  overnight
Referencia
Preparation of antibacterial amide and sulfonamide substituted heterocyclic urea compounds
, World Intellectual Property Organization, , ,

ethyl 5-methylpyridazine-4-carboxylate Raw materials

ethyl 5-methylpyridazine-4-carboxylate Preparation Products

ethyl 5-methylpyridazine-4-carboxylate Proveedores

Amadis Chemical Company Limited
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
(CAS:92929-53-8)ethyl 5-methylpyridazine-4-carboxylate
Número de pedido:A1094510
Estado del inventario:in Stock
Cantidad:1g/5g
Pureza:99%
Información sobre precios actualizada por última vez:Thursday, 29 August 2024 20:12
Precio ($):254.0/889.0
Correo electrónico:sales@amadischem.com
Proveedores recomendados
Amadis Chemical Company Limited
(CAS:92929-53-8)ethyl 5-methylpyridazine-4-carboxylate
A1094510
Pureza:99%/99%
Cantidad:1g/5g
Precio ($):254.0/889.0